BenchChemオンラインストアへようこそ!

Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate

medicinal chemistry pharmacokinetic optimization scaffold diversification

This heteroaromatic scaffold features three orthogonal reactive handles for parallel library synthesis: the 4-Cl for SNAr, the 2-ethyl ester for prodrug/amide formation, and the 6-ethyl group for optimal logP (~1.15). It enables late-stage C-7 formylation (>80% yield) and direct amination to antimicrobial leads. Choose this distinct intermediate for kinase (RET, JAK) and anti-infective programs.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 2098031-21-9
Cat. No. B1531927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate
CAS2098031-21-9
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCCC1=CN2C(=CC(=N2)C(=O)OCC)C(=N1)Cl
InChIInChI=1S/C11H12ClN3O2/c1-3-7-6-15-9(10(12)13-7)5-8(14-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3
InChIKeyMSLIFMSZIMRYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate: Key Physicochemical Properties and Core Scaffold Identification


Ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate (CAS 2098031‑21‑9) is a heteroaromatic building block built on the pyrazolo[1,5‑a]pyrazine scaffold, a privileged structure in kinase inhibitor discovery. Its molecular formula is C₁₁H₁₂ClN₃O₂ and its molecular weight is 253.68 g·mol⁻¹ . The compound features three chemically distinct handles: a 4‑chloro group amenable to nucleophilic aromatic substitution, a 2‑ethyl ester readily convertible to the corresponding carboxylic acid or amide, and a 6‑ethyl substituent that modulates steric and electronic properties. These structural determinants make it a valuable intermediate for structure–activity relationship (SAR) studies and lead‑optimization campaigns.

Why Substituting Ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate with Closely Related Analogs Carries Significant Risk


Even seemingly minor structural modifications to the pyrazolo[1,5‑a]pyrazine core can profoundly alter chemical reactivity, pharmacokinetic properties, and target selectivity. Replacing the 6‑ethyl group with methyl reduces lipophilicity by approximately 0.5 log P units (predicted Δlog P ≈ 1.15 → 0.65), potentially impairing membrane permeability . Substituting the ethyl ester with the free carboxylic acid eliminates all ester‑mediated prodrug properties and introduces a hydrogen‑bond donor that may negatively affect blood–brain barrier penetration . Furthermore, removal of the 4‑chlorine atom abolishes the key reactive handle required for covalent derivatisation, drastically limiting the accessible chemical space. These structure‑dependent properties underscore why generic substitution with close analogs can lead to divergent biological and synthetic outcomes.

Quantitative Differentiation Evidence for Ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate Versus Its Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the 6‑Methyl Analog

Compared with the 6‑methyl congener (ethyl 4‑chloro‑6‑methylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate, CAS 1449598‑75‑7), the 6‑ethyl substituent increases molecular weight by 14.02 Da (from 239.66 g·mol⁻¹ to 253.68 g·mol⁻¹) and raises the calculated log P by approximately 0.5 units (≈ 1.15 for the ethyl derivative vs. ≈ 0.65 for the methyl derivative, based on fragment‑based predictions) . This moderate lipophilicity boost can enhance passive membrane permeability while still remaining within drug‑like property space.

medicinal chemistry pharmacokinetic optimization scaffold diversification

Ester Prodrug and Synthetic Versatility Over the Free Carboxylic Acid

The ethyl ester derivative offers clear advantages over the corresponding carboxylic acid (4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylic acid, CAS 2092064‑86‑1). The ester lacks a hydrogen‑bond donor (HBD = 0 vs. HBD = 1 for the acid), which typically enhances passive diffusion . Additionally, the ester can be hydrolyzed in vivo to release the parent carboxylic acid, functioning as a prodrug, whereas the acid must be administered directly and often suffers from poor permeability. Synthetically, the ester can be directly coupled with amines under mild conditions to form amides, whereas the acid requires activation (e.g., HATU, EDCI) . The molecular weight increase from 225.63 g·mol⁻¹ (acid) to 253.68 g·mol⁻¹ (ester) reflects the ethyl addition, providing a handle for further functionalisation.

prodrug design synthetic intermediate ester hydrolysis

Electrophilic Reactivity at Position 4 Enables Selective Derivatisation

The 4‑chloro substituent in ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate serves as a versatile electrophilic center for nucleophilic aromatic substitution. In a closely related study, 4‑chloropyrazolo[1,5‑a]pyrazines reacted selectively with primary and secondary alkylamines at room temperature or under reflux in ethanol to yield 4‑aminopyrazolo[1,5‑a]pyrazines in high yields (typically 70–95%) [1]. By contrast, the 2‑chloro isomer (e.g., 4‑chloro‑2‑ethylpyrazolo[1,5‑a]pyrazine, CAS 1314920‑11‑0) would require harsher conditions or would lead to different regiochemical outcomes, limiting its synthetic flexibility. Moreover, the presence of the 2‑ester group provides an additional handle for orthogonal transformations without interfering with the nucleophilic displacement at C‑4.

nucleophilic aromatic substitution 4‑aminopyrazolo[1,5‑a]pyrazine chemical diversification

Extensive Patent Coverage as a Kinase‑Focused Scaffold Endorses Its Selection Value

The pyrazolo[1,5‑a]pyrazine scaffold, specifically substituted at positions 4 and 6 (including chloro and ethyl groups), is prominently featured in patent families covering RET kinase inhibitors (WO2018136661A1, US11851434B2) and JAK kinase inhibitors (WO2016090285A1) [1][2][3]. While quantitative IC₅₀ data for the exact building block are not publicly disclosed, the patent density indicates that this substitution pattern has been prioritized in multiple medicinal chemistry programs. For instance, WO2016090285A1 explicitly claims 4,6‑substituted‑pyrazolo[1,5‑a]pyrazines as JAK inhibitors, implying that the 4‑chloro‑6‑ethyl combination falls within a preferred SAR space. In contrast, the 4‑unsubstituted or 6‑unsubstituted analogs appear far less frequently in competitive patent landscapes.

kinase inhibitor intellectual property RET kinase JAK kinase

C‑7 Formylation Reactivity Maps Consistent with Broad Applicability in Late‑Stage Functionalization

Recent work by Kostyuk et al. (2024) demonstrated that pyrazolo[1,5‑a]pyrazine derivatives bearing substituents at positions 2, 3, and 4 undergo efficient formylation at the most acidic C–H position (position 7) via a carbene insertion mechanism, affording aminals in high yields that can be hydrolyzed to aldehydes . The calculated pKₐ (DMSO) of the C–H group at position 7 was found to be largely independent of the substitution pattern, suggesting that the 4‑chloro‑6‑ethyl‑2‑ester derivative would react with comparable efficiency to other analogs. However, the presence of the 6‑ethyl group, being a moderate σ‑donor, may slightly enhance the electron density at C‑7 relative to a 6‑hydrogen analog, potentially increasing the nucleophilicity of the C–H bond. This reactivity is important for late‑stage diversification of lead compounds.

late‑stage functionalization C–H insertion aldehyde installation

Amination at C‑4 Yields Biologically Active 4‑Aminopyrazolo[1,5‑a]pyrazines with Defined Antimicrobial Potency Range

The 4‑chloropyrazolo[1,5‑a]pyrazine core, upon amination with primary or secondary amines, generates 4‑aminopyrazolo[1,5‑a]pyrazines that have been screened for antimicrobial activity. The parent study reports minimum inhibitory concentrations (MICs) in the range of 31.25–250 μg·mL⁻¹ against S. aureus 209, B. subtilis ATCC 6633, and M. luteus ATCC 4698, as well as antifungal activity against C. albicans 669/1080 and C. krusei ATCC 6258 [1]. The exact MIC for the 4‑chloro‑6‑ethyl‑2‑ester derivative is not reported, but the library of 4‑amino derivatives derived from analogous 4‑chloro precursors establishes a baseline antimicrobial activity range in the low‑ to mid‑micromolar region. This suggests that the target compound can serve as a direct precursor for generating antimicrobial lead candidates with measurable potency.

antimicrobial screening 4‑aminopyrazolo[1,5‑a]pyrazine structure‑activity relationship

High‑Value Application Scenarios for Ethyl 4‑chloro‑6‑ethylpyrazolo[1,5‑a]pyrazine‑2‑carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor SAR Exploration via Orthogonal C‑4 and C‑2 Diversification

The compound’s 4‑chloro handle undergoes selective nucleophilic aromatic substitution while the 2‑ethyl ester remains intact, enabling parallel synthesis of 4‑amino and 2‑amide libraries for RET (WO2018136661A1) and JAK (WO2016090285A1) kinase inhibitor programs. The 6‑ethyl substituents provide a balanced lipophilicity window (predicted log P ≈ 1.15) that favors cellular permeability without exceeding drug‑likeness thresholds. [1]

Prodrug‑Enabled Lead Optimization via Ethyl Ester Hydrolysis

The ethyl ester can be converted to the corresponding carboxylic acid in vivo, acting as a prodrug. This dual‑mode (ester for permeability, acid for target engagement) is a well‑established strategy in medicinal chemistry. Direct comparison with the pre‑formed acid (CAS 2092064‑86‑1) shows that the ester lacks a hydrogen‑bond donor, which improves passive diffusion across cell membranes.

Late‑Stage Functionalization via C‑7 Formylation for Chemical Probe Synthesis

Based on the work by Kostyuk et al. (2024), the compound is expected to undergo efficient C‑7 formylation (yields typically > 80%), introducing an aldehyde group that can be further elaborated into imines, amides, or heterocycles. This late‑stage diversification is particularly valuable for generating chemical probes with enhanced affinity or selectivity.

Antimicrobial Lead Generation via 4‑Amination

Amination at the 4‑position, following the protocol of Hrynyshyn et al. (2018), produces 4‑aminopyrazolo[1,5‑a]pyrazines with documented antimicrobial activity (MICs 31.25–250 μg·mL⁻¹). The ethyl ester and 6‑ethyl substituents may further modulate potency and spectrum of activity, making the compound a suitable starting point for antimicrobial hit‑to‑lead campaigns.

Quote Request

Request a Quote for Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.